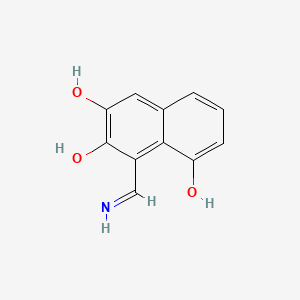
1,6,7-Naphthalenetriol, 8-(iminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) is a chemical compound that belongs to the class of naphthalenetriols This compound is characterized by the presence of three hydroxyl groups attached to the naphthalene ring and an iminomethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydroxylation: The amino groups are then hydroxylated to form hydroxyl groups.
Iminomethylation: Finally, the iminomethyl group is introduced at the 8th position through a reaction with formaldehyde and an amine source.
Industrial Production Methods: Industrial production of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the iminomethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1,6,7-Naphthalenetriol
- 1,6,7-Naphthalenetriol,8-(aminomethyl)
- 1,6,7-Naphthalenetriol,8-(formyl)
Comparison: 1,6,7-Naphthalenetriol,8-(iminomethyl)-(9ci) is unique due to the presence of the iminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iminomethyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methanimidoylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C11H9NO3/c12-5-7-10-6(2-1-3-8(10)13)4-9(14)11(7)15/h1-5,12-15H |
InChI Key |
OEKQUPZCJVJXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)O)C=N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















